2-({[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL
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Overview
Description
2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a complex organic compound that features a combination of oxadiazole, pyrimidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate amidines with β-dicarbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and pyrimidine intermediates through a sulfanyl linkage, often using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the oxadiazole and pyrimidine rings make this compound useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering versatility in creating new chemical entities.
Mechanism of Action
The mechanism of action of 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The presence of multiple heterocyclic rings allows for diverse binding interactions.
Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol
- 2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol
Uniqueness
The presence of the bromine atom in 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol imparts unique electronic and steric properties, which can influence its reactivity and interactions in both chemical and biological systems. This makes it distinct from its chloro- and methyl-substituted analogs.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2S/c19-13-3-1-12(2-4-13)17-23-16(26-24-17)10-27-18-21-14(9-15(25)22-18)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLIWXXGYMDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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